Bexotegras

Receptor occupancy Target engagement PET imaging

Bexotegrast (CAS 2376257-44-0), also designated PLN-74809, is an orally bioavailable, once-daily, small-molecule dual-selective inhibitor of αvβ6 and αvβ1 integrins. It exhibits binding affinities (Kd) of 5.7 nM for αvβ6 and 3.4 nM for αvβ1.

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
CAS No. 2376257-44-0
Cat. No. B10830806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexotegras
CAS2376257-44-0
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCOCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43
InChIInChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m0/s1
InChIKeyCWOFQJBATWQSHL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexotegrast (PLN-74809) Scientific Procurement & Selection Evidence Guide


Bexotegrast (CAS 2376257-44-0), also designated PLN-74809, is an orally bioavailable, once-daily, small-molecule dual-selective inhibitor of αvβ6 and αvβ1 integrins [1]. It exhibits binding affinities (Kd) of 5.7 nM for αvβ6 and 3.4 nM for αvβ1 . Its mechanism of action involves blocking integrin-mediated activation of latent transforming growth factor-β (TGF-β), with IC50 values of 29.8 nM (αvβ6) and 19.2 nM (αvβ1) . Bexotegrast is under advanced clinical investigation for fibrotic indications including idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC), with completed Phase 2 trials demonstrating target engagement and pharmacodynamic effects across multiple organ systems [2][3].

Why Generic Substitution Is Not Appropriate for Bexotegrast in Fibrosis Research


Bexotegrast cannot be substituted with generic pan-integrin inhibitors (e.g., cilengitide) or single-target αvβ6 inhibitors due to its unique dual αvβ6/αvβ1 inhibition profile. Preclinical and clinical evidence demonstrates that fibrosis pathogenesis involves coordinated activation of TGF-β by both αvβ6 and αvβ1 integrins across distinct cellular compartments—αvβ6 primarily on epithelial cells and αvβ1 on fibroblasts [1]. Single-target inhibition of αvβ6 alone leaves the αvβ1-mediated TGF-β activation pathway intact, potentially limiting antifibrotic efficacy [2]. Furthermore, unlike non-selective integrin antagonists that disrupt physiological integrin functions (e.g., αvβ3 in angiogenesis, αvβ5 in cell adhesion), bexotegrast's selectivity spares these integrins, which is correlated with its favorable clinical safety profile in both pulmonary and hepatic fibrosis trials [3][4]. Substitution with compounds lacking this precise dual-selectivity profile would fundamentally alter the experimental system and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: Bexotegrast vs. Comparators in Fibrosis Models


Dose-Dependent Pulmonary αvβ6 Receptor Occupancy Quantified by PET Imaging

Bexotegrast achieves quantifiable, dose-dependent αvβ6 integrin receptor occupancy in the lungs of IPF patients, directly confirmed by [18F]FP-R01-MG-F2 PET tracer displacement [1]. Single oral doses produced estimated maximum receptor occupancy values of 35% (60 mg), 53% (80 mg), 71% (120 mg), 88% (240 mg), and 92% (320 mg) [1]. The unbound plasma half-maximal effective concentration (EC50) for receptor occupancy was estimated at 3.32 ng/mL [1]. This target engagement quantification is unavailable for comparator αvβ6 inhibitors lacking clinical PET validation.

Receptor occupancy Target engagement PET imaging Idiopathic pulmonary fibrosis Pharmacodynamics

Reduction in Pulmonary Type I Collagen Deposition vs. Placebo by 68Ga-CBP8 PET Imaging

In a 12-week Phase 2 trial, bexotegrast 160 mg once-daily reduced type I collagen deposition in IPF lungs, contrasting with increased collagen in placebo-treated patients [1]. The mean change from baseline in the top quartile of 68Ga-CBP8 whole-lung standardized uptake value (SUV) was −1.2% with bexotegrast versus +6.6% with placebo [1]. Subpleural lung regions showed the greatest differential: −3.7% change with bexotegrast versus +10.3% change with placebo [1]. Dynamic contrast-enhanced MRI showed numerically increased peak enhancement and faster contrast washout rate in bexotegrast-treated participants, suggesting microvascular improvements [1].

Collagen deposition Antifibrotic efficacy PET imaging Lung remodeling Biomarker

Reduction in Liver Fibrosis Biomarkers ELF Score and PRO-C3 vs. Placebo in PSC

In the Phase 2 INTEGRIS-PSC trial (N=117), bexotegrast reduced both Enhanced Liver Fibrosis (ELF) score and type III collagen formation marker PRO-C3 levels at Week 12 across all dose cohorts (40 mg, 80 mg, 160 mg, 320 mg) relative to placebo [1]. At the 160 mg dose, reductions achieved statistical significance versus placebo for both ELF score and PRO-C3 [1][2]. At the 320 mg dose, ELF and PRO-C3 reductions were accompanied by improvements in hepatocyte function and bile flow on contrast MRI imaging [3]. Adverse events of cholangitis and pruritus occurred less frequently with bexotegrast than with placebo [1].

Liver fibrosis Primary sclerosing cholangitis ELF score PRO-C3 Biomarker

Favorable Safety Profile and Low Discontinuation Rates Across Pulmonary and Hepatic Trials

Bexotegrast demonstrates a consistent and favorable safety profile across Phase 2 trials in both IPF and PSC. In the INTEGRIS-PSC trial, treatment-emergent adverse event (TEAE) rates were 72.7% for pooled bexotegrast versus 70.0% for placebo, with no drug-related serious adverse events reported [1]. In the INTEGRIS-IPF Phase 2a trial, bexotegrast was well tolerated with few discontinuations; diarrhea was the most common TEAE, occurring predominantly in patients also receiving nintedanib background therapy [2]. The receptor occupancy PET study reported no treatment-emergent adverse events related to bexotegrast [3]. In PSC, adverse events of cholangitis and pruritus were observed less frequently with bexotegrast than with placebo [1].

Safety Tolerability Adverse events Discontinuation rate Clinical trial

Dual αvβ6/αvβ1 Inhibition Potency and Selectivity Profile

Bexotegrast demonstrates high-affinity binding to both αvβ6 (Kd = 5.7 nM) and αvβ1 (Kd = 3.4 nM) integrins . It inhibits αvβ6- and αvβ1-induced TGF-β activation with IC50 values of 29.8 nM and 19.2 nM, respectively . This dual-inhibition profile distinguishes bexotegrast from single-target αvβ6 inhibitors (e.g., GSK3008348, which targets only αvβ6) and from pan-integrin inhibitors (e.g., cilengitide, which inhibits αvβ3, αvβ5, and α5β1 at similar potencies) [1]. Bexotegrast's selectivity spares αvβ3 and αvβ5 integrins, which mediate physiological angiogenesis and cell adhesion, potentially explaining its favorable clinical safety profile [1].

Integrin inhibition Selectivity TGF-β activation Kd IC50

Recommended Scientific & Preclinical Application Scenarios for Bexotegrast


Target Engagement Validation Studies Requiring Quantified Pulmonary Receptor Occupancy

Investigators requiring direct confirmation of pulmonary target engagement should utilize bexotegrast, as it is the only αvβ6/αvβ1 inhibitor with published clinical PET receptor occupancy data. The established dose-occupancy relationship (35% at 60 mg to 92% at 320 mg) and unbound EC50 of 3.32 ng/mL [1] provide validated benchmarks for correlating plasma exposure with tissue-level pharmacodynamic effects. This evidence base supports translational studies bridging preclinical and clinical target engagement, enabling dose selection based on occupancy rather than empirical tolerability.

Antifibrotic Efficacy Studies in IPF Utilizing Collagen PET Imaging as a Quantitative Endpoint

Bexotegrast is the appropriate selection for studies employing 68Ga-CBP8 PET imaging to quantify changes in pulmonary type I collagen deposition. The 12-week Phase 2 data demonstrated a 7.8 percentage-point difference in whole-lung collagen SUV change versus placebo [1], establishing a quantitative benchmark for antifibrotic activity that can serve as a positive control or comparator for novel antifibrotic agents. The subpleural collagen reduction (-3.7% vs. +10.3% placebo) [1] provides regional specificity for studies focused on peripheral lung fibrosis.

Liver Fibrosis Biomarker Studies in PSC and Cholestatic Liver Disease Models

For studies evaluating liver fibrosis biomarkers (ELF score, PRO-C3) in PSC or related cholestatic conditions, bexotegrast provides the only clinical validation dataset demonstrating consistent biomarker reduction across multiple dose levels [1]. The statistically significant reductions at 160 mg [1] establish a response benchmark for comparative studies. The 40-week safety data [1] supports long-term treatment protocols in chronic fibrosis models.

Combination Therapy Studies with Approved IPF Agents (Nintedanib or Pirfenidone)

Bexotegrast is specifically indicated for studies evaluating add-on or combination strategies with nintedanib or pirfenidone. Clinical trial designs (BEACON-IPF, INTEGRIS-IPF) specifically included patients on stable background therapy with these agents [1], and safety data confirm that the addition of bexotegrast does not introduce additive tolerability concerns beyond the known gastrointestinal effects of nintedanib [2]. This positions bexotegrast as the reference dual integrin inhibitor for combination antifibrotic regimen studies.

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